4-Etil-1,2,3,4-tetrahidroquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

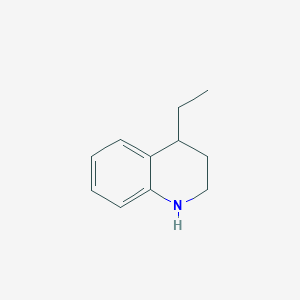

4-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially hydrogenated, with an ethyl group attached to the fourth carbon atom. Tetrahydroquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Síntesis de Tetrahidroquinolinas Altamente Sustituidas

La 4-Etil-1,2,3,4-tetrahidroquinolina se utiliza en una reacción en cascada de tres componentes que involucra 2-alquenil anilina, aldehídos y cianoacetato de etilo para sintetizar 1,2,3,4-tetrahidroquinolinas altamente sustituidas . Esta reacción procede a través de la condensación de Knoevenagel del cianoacetato de etilo con aldehídos seguida de la adición de aza-Michael-Michael con 2-alquenil anilinas .

Reacciones en Dominó

Las reacciones en dominó, también conocidas como reacciones en tándem o en cascada, han surgido como una estrategia altamente efectiva para la síntesis de productos naturales bioactivos y agentes farmacéuticos . La this compound se sintetiza utilizando estas reacciones en dominó .

Antioxidante e Inhibidor de la Corrosión

La this compound se utiliza como antioxidante e inhibidor de la corrosión . Ayuda a prevenir el proceso de oxidación en una reacción en cadena.

Componente Activo en Tintes

La this compound es un componente activo en varios tintes . Contribuye al color y la durabilidad de los tintes.

Aplicaciones Farmacéuticas

Los derivados de tetrahidroquinolina, incluida la this compound, se utilizan en aplicaciones farmacéuticas . Son un motivo estructural clave en los agentes farmacéuticos .

Tratamiento de Enfermedades Cardiovasculares

Los compuestos de 1,2,3,4-tetrahidroquinolina, incluida la this compound, son intermediarios en la producción de medicamentos utilizados para tratar enfermedades cardiovasculares .

Mecanismo De Acción

Target of Action

The primary target of 4-Ethyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that plays a pivotal role in the production of pro-inflammatory cytokines and the differentiation of CD4+T cells into Th17 cells . It is considered an attractive therapeutic target for the treatment of various diseases, including prostate cancer .

Mode of Action

4-Ethyl-1,2,3,4-tetrahydroquinoline derivatives act as inverse agonists of RORγ . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The inhibitory potency of these compounds is elucidated through their interaction with the ligand-binding domain of RORγ .

Biochemical Pathways

It is known that the compound’s action on rorγ has a direct impact on theTh17/IL-17 pathway . This pathway is crucial for immune responses, and its modulation can have significant effects on various biological processes.

Result of Action

The action of 4-Ethyl-1,2,3,4-tetrahydroquinoline results in the inhibition of colony formation and the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, the compound effectively suppresses tumor growth in xenograft tumor models .

Action Environment

It is known that the synthesis of tetrahydroquinoline derivatives can be influenced by various factors, including the choice of catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Ethyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .

Industrial Production Methods

Industrial production of 4-ethyl-1,2,3,4-tetrahydroquinoline typically involves the selective hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used under controlled conditions to achieve the desired hydrogenation .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

- **Sub

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Propiedades

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKOUAMOLNBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.